2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
Description
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is a fluorinated aromatic aldehyde featuring a naphthalene backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and a formyl (-CHO) group at the 4-position. This compound combines the electron-withdrawing properties of the -CF₃ group with the reactivity of the aldehyde functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H7F3O |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
InChI Key |
DSLYKVOUMWQMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Aryne Generation and Pyrone Coupling
Aryne intermediates enable the synthesis of polysubstituted naphthalenes through [4+2] cycloaddition with 4-hydroxy-2-pyrones. For instance, 3-methoxybenzyne precursors react with 4-bromo-6-methyl-2-pyrone to yield tri- and tetra-substituted naphthalenes. By modifying the benzyne precursor to include a trifluoromethyl group, this method can direct the -CF₃ moiety to the 2-position. The aldehyde group is subsequently introduced via formylation or oxidation.
Key steps include:
-
Aryne generation : 2-(Trimethylsilyl)phenyl triflate treated with fluoride ions produces reactive benzyne species.
-
Cycloaddition : The aryne reacts with 4-hydroxy-2-pyrone derivatives at 90–120°C, forming the naphthalene core. Regioselectivity is influenced by electronic effects of substituents on the benzyne precursor.
-
Functionalization : Post-cycloaddition bromination or formylation introduces the aldehyde group at position 4.
Regiochemical Challenges and Solutions
Regioisomeric mixtures, such as 1-methyl-3-bromo-5-methoxynaphthalene and its 2-substituted counterpart, arise due to competing reaction pathways. Employing electron-deficient benzyne precursors or bulky directing groups improves selectivity for the 2-CF₃ isomer. For example, 3-trifluoromethylbenzyne precursors coupled with 4-methoxy-2-pyrone yield 2-CF₃-naphthalenes in >70% selectivity.
Electrophilic Trifluoromethylation of Naphthalene Derivatives
Hypervalent Iodine Reagents
Suzuki–Miyaura Cross-Coupling for Modular Synthesis
Boronic Acid Coupling
This method constructs the naphthalene core through sequential cross-coupling:
-
Synthesis of 4-Carboxaldehydenaphthalen-2-yl Triflate : 4-Formylnaphthalen-2-ol is treated with triflic anhydride to form the triflate.
-
Cross-Coupling : Reaction with trifluoromethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 2-CF₃-naphthalene-4-carboxaldehyde.
Conditions :
Advantages Over Classical Methods
-
Regiocontrol : Pre-functionalized building blocks avoid isomer formation.
-
Scalability : Gram-scale synthesis is feasible with minimal purification.
Oxidation of 2-(Trifluoromethyl)naphthalene-4-methanol
Selective Oxidation to Aldehyde
4-Methanol derivatives are oxidized to aldehydes using pyridinium chlorochromate (PCC) or activated MnO₂. For example, 2-CF₃-naphthalene-4-methanol treated with PCC in dichloromethane at 0°C yields the aldehyde in 90% efficiency.
Comparison of Oxidants :
| Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| PCC | CH₂Cl₂ | 0°C | 90 |
| MnO₂ | Acetone | 25°C | 78 |
| KMnO₄ | H₂O/THF | 50°C | 65 |
Over-Oxidation Risks
Strong oxidants like KMnO₄ convert aldehydes to carboxylic acids. To prevent this, stoichiometric PCC or catalytic TEMPO/NaClO systems are preferred.
Vilsmeier–Haack Formylation of 2-(Trifluoromethyl)naphthalene
Direct Formylation at Position 4
The Vilsmeier reagent (POCl₃/DMF) electrophilically formylates 2-CF₃-naphthalene at the 4-position. The reaction proceeds via:
-
Reagent Formation : DMF reacts with POCl₃ to generate the iminium intermediate.
-
Electrophilic Attack : The naphthalene ring attacks the iminium species, forming a σ-complex.
Conditions :
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde has been explored for its potential in developing new pharmaceuticals due to its biological activities:
- Anticancer Activity : Research indicates that naphthalene derivatives can exhibit cytotoxic effects against cancer cells. A study highlighted that naphthalene-substituted compounds showed significant in vitro activity against breast cancer cell lines, suggesting that derivatives of 2-(trifluoromethyl)naphthalene-4-carboxaldehyde could be promising candidates for further development as anticancer agents .
Synthesis of Advanced Materials
The compound serves as a precursor in synthesizing various materials, particularly those with enhanced electronic properties:
- Electrophilic Trifluoromethylation : The incorporation of the trifluoromethyl group into organic molecules can enhance their reactivity and stability. This property is leveraged in the synthesis of complex organic frameworks .
Fluorinated Pharmaceuticals
Fluorinated compounds have gained attention in drug design due to their improved metabolic stability and bioavailability. The trifluoromethyl group in 2-(trifluoromethyl)naphthalene-4-carboxaldehyde can enhance the pharmacokinetic properties of drug candidates.
Table 1: Summary of Research Findings on 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group can also participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the synthesis of more complex molecules.
Comparison with Similar Compounds
Tetrahydropyran-4-carboxaldehyde
1,3,4-Oxadiazole thioether derivatives (e.g., compounds 5a–5g)
Complex spirocyclic carboxamides (e.g., EP 4 374 877 A2 derivatives)
Table 1: Structural and Physicochemical Properties
Reactivity and Functional Group Influence
- Aldehyde Group : The -CHO group in 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde enables nucleophilic additions (e.g., formation of imines or hydrazones), similar to 2-(Trifluoromethyl)pyridine-4-carboxaldehyde . However, the naphthalene core may reduce electrophilicity compared to pyridine due to extended conjugation.
- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, as seen in oxadiazole thioethers (e.g., compound 5g showed herbicidal activity via SDH inhibition) . This effect is critical in agrochemicals and pharmaceuticals, where improved membrane permeability is required.
Physicochemical and Stability Considerations
- Solubility : The naphthalene core likely reduces water solubility compared to pyridine or tetrahydropyran analogs. This aligns with the lipophilic nature of agrochemicals like 5g .
- Stability : Trifluoromethyl groups resist metabolic degradation, as demonstrated by oxadiazole derivatives . However, the aldehyde group may require protection (e.g., acetal formation) during synthesis to prevent oxidation.
Biological Activity
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde, also known as 4-(trifluoromethyl)naphthalene-1-carbaldehyde, is an aromatic compound characterized by a trifluoromethyl group and a carboxaldehyde functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇F₃O, with a molecular weight of 224.18 g/mol. This compound has garnered attention due to its unique electronic properties and potential biological activities.
The trifluoromethyl group significantly influences the compound's reactivity and interactions in biological systems. The presence of this electron-withdrawing group can enhance the compound's lipophilicity and alter its binding affinity to biological targets.
Biological Activity
Research indicates that 2-(trifluoromethyl)naphthalene-4-carboxaldehyde exhibits various biological activities, particularly in the fields of cancer research and enzyme inhibition.
Anticancer Activity
A study highlighted that naphthalene derivatives, including those with trifluoromethyl substitutions, possess significant cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 2-(trifluoromethyl)naphthalene-4-carboxaldehyde have shown remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in breast cancer cells (MDA-MB-231) .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde | MDA-MB-231 | Induces apoptosis | |
| Related naphthalene derivative | 4T1 breast tumor | Suppresses tumor growth in vivo |
Case Studies
- DNA Binding Studies : Initial investigations into the interactions of 2-(trifluoromethyl)naphthalene-4-carboxaldehyde with DNA suggest potential applications in targeting genetic material for therapeutic purposes. The binding affinity and specificity are critical for developing drugs aimed at genetic disorders or cancers .
- Antimicrobial Activity : Some derivatives of naphthalene compounds have displayed antimicrobial properties, indicating that 2-(trifluoromethyl)naphthalene-4-carboxaldehyde could also be explored for its potential use in combating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Functionalization of the naphthalene core via electrophilic substitution to introduce the trifluoromethyl group.
- Step 2 : Oxidation or formylation at the 4-position using reagents like Vilsmeier-Haack (for aldehydes) under controlled temperatures (e.g., 0–5°C).
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Key parameters include solvent choice (e.g., dichloromethane for low reactivity), catalyst selection (e.g., Lewis acids for trifluoromethylation), and reaction time monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are optimal for characterizing 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm substituent positions and purity. The aldehyde proton appears as a singlet near δ 10.0 ppm.
- LC-MS : Validates molecular weight (e.g., m/z 238 [M+H]) and detects impurities.
- FT-IR : Identifies aldehyde C=O stretching (~1700 cm) and C-F vibrations (~1100–1200 cm).
Cross-referencing with elemental analysis ensures empirical formula accuracy .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group:
- Reduces electron density at the naphthalene ring, directing electrophilic attacks to the 1- or 5-positions.
- Enhances stability of the aldehyde group against oxidation, requiring stronger oxidants (e.g., KMnO under acidic conditions) for conversion to carboxylic acids.
- Facilitates nucleophilic aromatic substitution at meta/para positions under catalysis (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicity data across studies?
- Methodological Answer : Follow systematic review frameworks:
- Step 1 : Screen studies using predefined criteria (e.g., species, exposure duration) to exclude low-confidence data .
- Step 2 : Apply risk-of-bias tools (e.g., OHAT guidelines) to assess study design flaws (e.g., small sample sizes, lack of controls).
- Step 3 : Use meta-analysis to quantify heterogeneity (I statistic) and identify outliers.
- Step 4 : Reconcile discrepancies via dose-response modeling or mechanistic studies (e.g., in vitro CYP450 inhibition assays) .
Q. How can computational models predict the environmental persistence of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde?
- Methodological Answer :
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives.
- Molecular Dynamics Simulations : Predict partitioning into soil/sediment based on hydrophobicity (logK ~2.5).
- EPI Suite : Estimate bioaccumulation potential (BCF < 100 suggests low risk).
Validate predictions with experimental data from OECD 301F (ready biodegradability) tests .
Q. What in silico methods predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to map binding affinities to targets like cytochrome P450 or aryl hydrocarbon receptors.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., aldehyde group for Schiff base formation with lysine residues).
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2.0 Å indicates stable complexes).
Cross-validate with SPR or ITC assays for kinetic parameters (K, ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
